
TAK-901-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAK-901-d3 is an investigational, multitargeted Aurora B kinase inhibitor derived from a novel azacarboline kinase hinge-binder chemotype . It exhibits time-dependent, tight-binding inhibition of Aurora B, but not Aurora A .
Synthesis Analysis
TAK-901-d3 is derived from a novel azacarboline kinase hinge-binder chemotype . It exhibits time-dependent, tight-binding inhibition of Aurora B . More detailed information about the synthesis process is not available in the retrieved sources.Chemical Reactions Analysis
TAK-901-d3 is a tight-binding inhibitor of Aurora B . It suppresses cellular histone H3 phosphorylation and induces polyploidy . More detailed information about the chemical reactions is not available in the retrieved sources.Physical And Chemical Properties Analysis
The molecular weight of TAK-901-d3 is 507.66 . More detailed information about the physical and chemical properties is not available in the retrieved sources.Applications De Recherche Scientifique
Biological Characterization
TAK-901 is an investigational, multitargeted Aurora B kinase inhibitor with significant potential in cancer therapy. It exhibits potent activity against multiple human solid tumor types and several leukemia models. The inhibitor leads to suppression of cellular histone H3 phosphorylation and induces polyploidy, effectively inhibiting cell proliferation in various human cancer cell lines (Farrell et al., 2013).
Synergistic Effects with BCL-xL Inhibition
Research indicates that TAK-901 synergizes with BCL-xL inhibition, inducing active BAX in cancer cells. This synergy points to a potential combination therapy strategy in cancer treatment, particularly enhancing the cell growth-inhibitory effect of TAK-901 (Murai et al., 2017).
Impact on Acute Myeloid Leukemia Pathogenesis
TAK-901 demonstrates significant preclinical activity against acute myeloid leukemia (AML). It antagonizes AML pathogenesis by targeting Aurora kinases and other oncogenic kinases, disrupting AML cell viability, triggering apoptosis, and prolonging overall survival in AML mouse models (Griffin et al., 2011).
Targeting in Inflammatory Disorders and Cancer
The targeting of TAK1, a kinase with critical roles in stress responses, immunity, inflammation, and cancer, represents a potential therapeutic avenue. TAK1 is a key regulator in inflammatory and immune signaling pathways, making it a target for new therapeutic options in inflammatory disorders and cancer (Sakurai, 2012).
Role in Immune Signaling
TAK1 plays a significant role in immune signaling, with varying functions depending on the cell type. It acts as a positive regulator in most cell types but has a negative regulatory role in neutrophils. Understanding the cell-type-specific functions of TAK1 is crucial for developing targeted therapies in immune-related diseases (Ajibade et al., 2013).
TAK1 in Liver Physiology and Carcinogenesis
TAK1 regulates liver physiology and diseases, including tumor initiation, progression, and metastasis. Insights into the role of TAK1 in liver diseases are critical for developing therapeutic strategies targeting this kinase (Roh et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
1346603-28-8 |
|---|---|
Nom du produit |
TAK-901-d3 |
Formule moléculaire |
C28H32N4O3S |
Poids moléculaire |
507.667 |
Nom IUPAC |
5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide |
InChI |
InChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33)/i4D3 |
Clé InChI |
WKDACQVEJIVHMZ-GKOSEXJESA-N |
SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=CC(=CN=C4N3)C)C)C(=O)NC5CCN(CC5)C |
Synonymes |
5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-N-(1-methyl-4-piperidinyl)-9H-pyrido[2,3-b]indole-7-carboxamide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



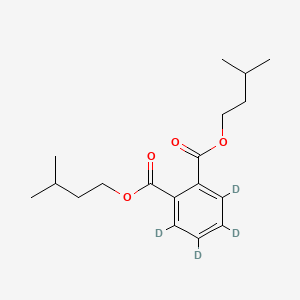
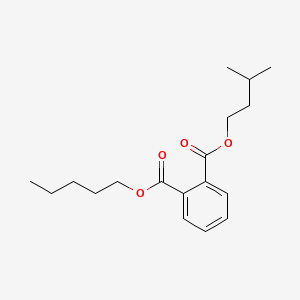
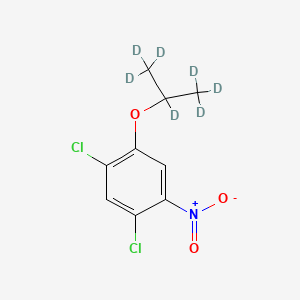
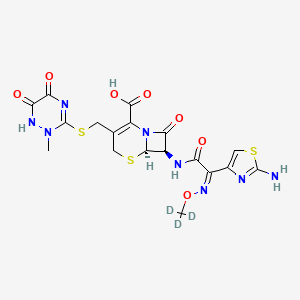
![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)
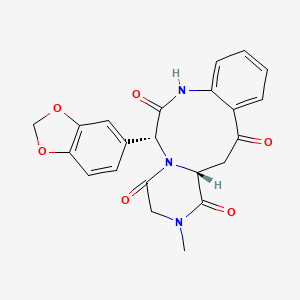
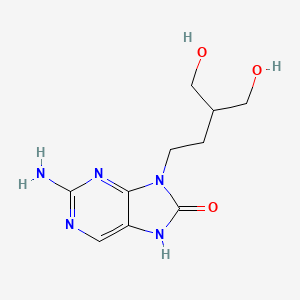
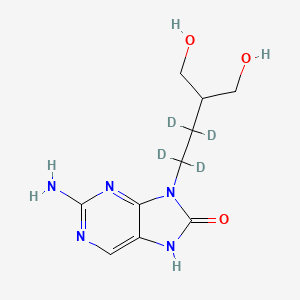
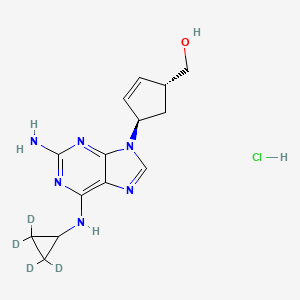
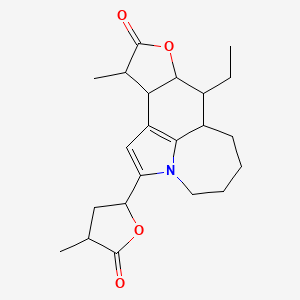
![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)